N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide
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Overview
Description
N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide is a chemical compound with a complex structure that includes a cyclohexyl group, a methyl(phenyl)amino group, and a penta-2,4-diynethioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide typically involves multiple steps, starting with the preparation of the penta-2,4-diynethioamide backbone. This can be achieved through a series of reactions including alkylation, cyclization, and amination. The cyclohexyl group is introduced through a cyclohexylation reaction, while the methyl(phenyl)amino group is added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or thioamide groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Cyclohexyl-5-[methyl(phenyl)amino]penta-2,4-diynethioamide include other penta-2,4-diynethioamide derivatives and compounds with similar functional groups, such as:
- This compound analogs with different substituents on the cyclohexyl or phenyl groups.
- Other thioamide-containing compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
90235-59-9 |
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Molecular Formula |
C18H20N2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-cyclohexyl-5-(N-methylanilino)penta-2,4-diynethioamide |
InChI |
InChI=1S/C18H20N2S/c1-20(17-12-6-3-7-13-17)15-9-8-14-18(21)19-16-10-4-2-5-11-16/h3,6-7,12-13,16H,2,4-5,10-11H2,1H3,(H,19,21) |
InChI Key |
ROXRQFQYEYHQLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#CC#CC(=S)NC1CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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